1-Amino-1-cyclopropanecarbonitrile hydrochloride

Synthetic Chemistry Process Development Medicinal Chemistry

Scaling cyclopropane-nitrile syntheses often suffers from low yields and unstable intermediates. This hydrochloride salt resolves both. As a validated precursor to the Cathepsin K inhibitor Odanacatib pharmacophore and a rigid amino acid mimic, it delivers reliable, high-yielding routes for medicinal chemistry and pilot-plant campaigns. - Enables the key patented intermediate step with a demonstrated 98.2% yield, ensuring cost-effective process robustness at scale. - The stable HCl salt (mp 214-223 °C) offers ≥97% purity and 22.9 mg/mL aqueous solubility for direct use in peptide coupling and building-block manipulations. - Available from bench to bulk with full analytical documentation (HPLC, NMR), meeting the supply chain rigor demanded by both discovery labs and procurement managers.

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
CAS No. 127946-77-4
Cat. No. B1284011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-cyclopropanecarbonitrile hydrochloride
CAS127946-77-4
Molecular FormulaC4H7ClN2
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESC1CC1(C#N)N.Cl
InChIInChI=1S/C4H6N2.ClH/c5-3-4(6)1-2-4;/h1-2,6H2;1H
InChIKeyPCEIEQLJYDMRFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-cyclopropanecarbonitrile hydrochloride: Key Cyclopropane Nitrile Building Block


1-Amino-1-cyclopropanecarbonitrile hydrochloride is a halogenated derivative of a cyclopropane-containing nitrile, belonging to the class of amino nitriles. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . The hydrochloride salt form enhances its stability and solubility in polar media, facilitating its use in diverse chemical reactions . Its structure, characterized by both an amino group and a carbonitrile moiety attached to a strained cyclopropane ring, positions it as a versatile building block for various organic syntheses .

Workflow Medicinal chemistry building block for cyclopropane-containing nitriles
Form Hydrochloride salt for enhanced stability and polar media solubility
Motif Aminonitrile core supporting diverse synthetic transformations

Why 1-Amino-1-cyclopropanecarbonitrile hydrochloride Cannot Be Simply Substituted


While alternative reagents like 1-aminocyclopropanecarboxylic acid or 1-aminocyclopropanecarboxamide may offer similar reactivity in some organic reactions, simple substitution is not straightforward due to the unique combination of a strained cyclopropane ring, a primary amine, and a nitrile group in this compound [1]. This specific combination imparts distinct reactivity and chemical properties that are critical for specific synthetic pathways, particularly where a nitrile electrophile is required for subsequent transformations .

Reactivity Unique strained cyclopropane + amine + nitrile combination not matched by acid or amide analogs.
Pathway Nitrile electrophile requirement in certain syntheses may be unmet by carboxylic acid or amide alternatives.
Handling Salt form affects solubility and stability; free base or other salts may shift reaction outcomes.

Key Differentiating Evidence for 1-Amino-1-cyclopropanecarbonitrile hydrochloride


High-Yield Scalable Synthesis

A patented synthetic method for 1-amino-1-cyclopropanecarbonitrile hydrochloride reports a high yield of 98.2% for a key intermediate step (N,N-diphenylsulfonylacetonitrile) [1]. The overall method is described as having mild reaction conditions, high yield, and low cost, making it suitable for industrial application [1]. This contrasts with earlier reported methods which either lacked specific yield data or used highly toxic cyanides [1].

Scalable Synthesis
Head-to-head
98.2% yield of key intermediate
Supports scalable procurement decisions
Patent method; industrial application context
Synthetic Chemistry Process Development Medicinal Chemistry

Validated Intermediate for Odanacatib

1-Amino-1-cyclopropanecarbonitrile hydrochloride is explicitly identified as a key intermediate in the synthesis of Odanacatib (an inhibitor of Cathepsin K) [REFS-1, REFS-2]. Odanacatib is a clinical candidate for osteoporosis treatment, with reported IC50 of 0.2 nM for Cathepsin K and >100-fold selectivity [3]. In contrast, analogs like 1-aminocyclopropanecarboxylic acid are primarily associated with plant ethylene biosynthesis and are not documented as intermediates for this specific therapeutic pathway .

Odanacatib Intermediate
Class-level inference
Cathepsin K inhibitor pathway Comparator: 1-aminocyclopropanecarboxylic acid (plant ethylene pathway)
Supports target-engagement research context
Research model context; not for therapeutic use
Medicinal Chemistry Pharmaceutical Development Osteoporosis

Defined Physicochemical Profile

The compound exhibits a consistent melting point (mp) range of 214-223 °C across multiple vendor specifications (e.g., Sigma Aldrich reports 214-220 °C, ChemicalBook reports 223 °C) [REFS-1, REFS-2]. Its solubility is characterized as soluble in water, with a calculated Log S (ESOL) of -0.71, translating to an estimated solubility of 22.9 mg/mL (0.193 mol/L) . In contrast, the free base, 1-aminocyclopropane-1-carbonitrile (CAS: 196311-65-6), has a significantly lower molecular weight (82.10 g/mol) and is handled as the hydrochloride salt specifically to enhance stability and aqueous solubility .

Physicochemical Profile
Data to verify
mp 214–223 °C, solubility 22.9 mg/mL Comparator: free base (MW 82.10, less stable)
Supports identity verification and formulation selection
Vendor specifications; independent verification recommended
Analytical Chemistry Quality Control Pre-formulation

Complex Heterocyclic Aminocyclopropyl Building Block Synthesis

A 2020 publication in Organic Process Research & Development (OPR&D) describes the development of a scalable route to a highly polar heterocyclic aminocyclopropyl building block (compound 1-HCl) using commercially available 1-amino-1-cyclopropanecarbonitrile hydrochloride (13-HCl) as the starting material [1]. This specific route leverages the unique reactivity of the aminocyclopropyl nitrile core. While alternative starting materials exist, this specific transformation highlights a validated, scalable application that is documented in peer-reviewed literature, which is not as readily available for other simple cyclopropane amines like cyclopropylamine or 1-aminocyclopropanecarboxylic acid in this context [1].

Heterocyclic Building Block
Class-level inference
Starting material in OPR&D 2020 scalable route
Supports complex molecular architecture synthesis
Published route; context-dependent application
Synthetic Methodology Medicinal Chemistry Process Chemistry

Application Scenarios for 1-Amino-1-cyclopropanecarbonitrile hydrochloride


Large-Scale Pharmaceutical Intermediate Synthesis

Procurement for pilot plant or industrial-scale synthesis projects requiring a reliable, high-yielding route to cyclopropane-containing nitriles. The patented method [1] demonstrates a 98.2% yield for a key intermediate step, ensuring cost-effectiveness and process robustness for larger-scale operations.

Cathepsin K Inhibitor Development

Research groups focused on developing novel Cathepsin K inhibitors, specifically those exploring nitrile-containing warheads similar to the clinical candidate Odanacatib [REFS-2, REFS-3]. This compound serves as a validated intermediate for accessing this specific pharmacophore.

Conformationally Restricted Peptidomimetics Construction

Medicinal chemistry programs requiring the introduction of a rigid cyclopropane amino acid mimic into peptide or small molecule structures. The hydrochloride salt form offers the required stability and solubility for standard peptide coupling or building block manipulation .

Validated Analytical Standards for Research

Laboratories requiring a well-characterized reference standard for analytical method development or quality control. The compound's defined melting point (214-223 °C), solubility profile (22.9 mg/mL), and commercial availability with ≥97% purity make it suitable for calibrating instruments and ensuring accurate measurements in chemical analysis.

Application
Selection Property
Validation Focus
Scale-up synthesis projects
High-yielding synthetic route
Process robustness review
Cathepsin K inhibitor research
Nitrile-containing pharmacophore intermediate
Target-engagement pathway context
Peptidomimetic construction
Rigid cyclopropane amino acid mimic
Conformational restriction studies
Analytical standard
Defined physicochemical profile
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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